6-Bromopyridine-2,4-diamine

Lipophilicity Drug-likeness Membrane permeability

6-Bromopyridine-2,4-diamine (CAS 491843-49-3; synonym: 6-bromo-2,4-pyridinediamine) is a brominated heterocyclic building block with molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol. The compound features a pyridine ring substituted with two amino groups at positions 2 and 4, and a single bromine atom at position 6.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
Cat. No. B13963583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridine-2,4-diamine
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)Br)N
InChIInChI=1S/C5H6BrN3/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H4,7,8,9)
InChIKeyXDYKKWORHQPUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyridine-2,4-diamine (CAS 491843-49-3): Core Physicochemical Properties and Compound Classification for Procurement Evaluation


6-Bromopyridine-2,4-diamine (CAS 491843-49-3; synonym: 6-bromo-2,4-pyridinediamine) is a brominated heterocyclic building block with molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . The compound features a pyridine ring substituted with two amino groups at positions 2 and 4, and a single bromine atom at position 6 [1]. Its computed LogP of 2.17 and topological polar surface area (TPSA) of 64.93 Ų distinguish it from other bromopyridine-diamine regioisomers in terms of lipophilicity and potential membrane permeability . Primarily employed as a synthetic intermediate in medicinal chemistry, the compound's value derives from its orthogonal reactive handles—the C6–Br bond enables transition-metal-catalyzed cross-coupling, while the 2- and 4-amino groups permit regioselective N-functionalization [2].

Why Regioisomeric Bromopyridine-Diamines Cannot Be Simply Interchanged: The Case for Position-6 Specificity in 6-Bromopyridine-2,4-diamine Procurement


Bromopyridine-diamine regioisomers (e.g., 3-bromo, 5-bromo, and 6-bromo variants) share an identical molecular formula (C5H6BrN3) and molecular weight (~188.03 g/mol), yet their physicochemical and reactivity profiles diverge substantially. The C6-bromo substitution in 6-bromopyridine-2,4-diamine places the halogen ortho to the 2-amino group, creating a distinct electronic environment that governs both its nucleophilic aromatic substitution reactivity and its performance in palladium-catalyzed cross-coupling reactions . In contrast, the 5-bromo regioisomer positions the halogen para to the 4-amino group and meta to the 2-amino group, yielding a fundamentally different electronic configuration [1]. These positional differences manifest in measurable property variations—most notably a computed LogP difference of approximately 1.67 log units between the 6-bromo (LogP 2.17) and 5-bromo (XLogP3-AA 0.5) isomers [1]. Generic substitution therefore risks not only altered reactivity in downstream synthetic steps but also unpredictable lipophilicity-driven behavior in biological assays.

Quantitative Differentiation Evidence: 6-Bromopyridine-2,4-diamine Versus Closest Analogs for Scientific Procurement Decisions


Lipophilicity Differential: 6-Bromo vs. 5-Bromo Regioisomer LogP Comparison

6-Bromopyridine-2,4-diamine exhibits a computed LogP of 2.17 , which is substantially higher than the 5-bromo regioisomer (XLogP3-AA = 0.5) [1] and the non-brominated parent 2,4-diaminopyridine (ACD/LogP = 0.19) . This ~1.67–1.98 log unit increase translates to an approximately 47- to 95-fold higher predicted octanol–water partition coefficient for the 6-bromo compound.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Solvent-Dependent Regioselective Amination: Isolation of 2,4-Diamino-6-bromopyridine from 2,4,6-Tribromopyridine

Den Hertog and Jouwersma (1953) demonstrated that treatment of 2,4,6-tribromopyridine with dilute ammonia in butanol leads to preferential replacement of bromine atoms at the 2- and 6-positions, yielding 2,4-diamino-6-bromopyridine (the target compound) as an isolable reaction product alongside 2-amino-4,6-dibromopyridine and 4-amino-2,6-dibromopyridine [1]. In contrast, performing the same reaction in water results in preferential attack at the 4-position bromine. This demonstrates that the C6–Br bond in the 2,4-diamino-6-bromo substitution pattern is kinetically stable under aqueous ammonolysis conditions, a property not shared by the C4–Br bond.

Regioselective synthesis Nucleophilic aromatic substitution Solvent effects Pyridine functionalization

Pd-Catalyzed Regioselective N-Arylation: 2-Amino vs. 4-Amino Group Selectivity in 2,4-Diaminopyridine Scaffolds

Ingham et al. (2009) reported that 2,4-diaminopyridine derivatives undergo regioselective N-arylation with aryl halides, where the site of coupling is controlled by the presence or absence of a palladium catalyst [1]. Under palladium catalysis, cross-coupling occurs predominantly through the 2-amino group; in the absence of palladium, the 4-amino coupled product predominates. This regiochemical switching is directly relevant to 6-bromopyridine-2,4-diamine, where the C6–Br substituent ortho to the 2-amino group can further modulate the electronic environment and thus the regioselectivity ratio.

Buchwald-Hartwig coupling C–N cross-coupling Regioselectivity Palladium catalysis

Bromine Position Impact on Phosphodiesterase Inhibitory Activity: 6-Bromo vs. 5-Cyano-6-Bromo Scaffold Comparison

Smith et al. (1986) characterized 2,4-diamino-5-cyano-6-bromopyridine (Compound I), a close structural analog of the target compound, as a non-xanthine phosphodiesterase (PDE) inhibitor with bronchodilator activity [1]. Compound I produced 50–80% relaxation of carbachol-induced constriction in isolated rabbit bronchiolar rings at 100 µM, comparable to 1-methyl-3-isobutylxanthine (MIX) in the same assay. The 5-cyano-6-bromo substitution pattern was essential for activity; the target compound 6-bromopyridine-2,4-diamine lacks the 5-cyano group and is expected to have substantially different PDE inhibitory potency.

Phosphodiesterase inhibition Bronchodilation cAMP Structure-activity relationship

6-Bromo-2,4-diaminopyridine as a Key Intermediate for Antifolate Pyrido[2,3-d]pyrimidine Synthesis via Buchwald-Hartwig Coupling

Academic research from the University of Michigan demonstrated that pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine—a fused heterocyclic analog directly accessible from the 2,4-diamino-6-bromopyridine scaffold—undergoes efficient Buchwald-Hartwig coupling with substituted anilines to yield a novel series of selective DHFR inhibitors [1]. Compound 26 from this series was reported as the most selective inhibitor with excellent potency against Pneumocystis jirovecii DHFR (pjDHFR). The 6-bromo substituent provides the essential synthetic handle for this diversification strategy; regioisomeric bromo analogs would yield different fused heterocyclic frameworks upon cyclocondensation.

Antifolate DHFR inhibition Buchwald-Hartwig amination Pyrido[2,3-d]pyrimidine

Optimal Procurement-Driven Application Scenarios for 6-Bromopyridine-2,4-diamine in Medicinal Chemistry and Chemical Biology


Late-Stage Diversification at C5 for PDE Inhibitor Lead Optimization

Based on the bronchodilator activity demonstrated by the 5-cyano analog 2,4-diamino-5-cyano-6-bromopyridine [1], 6-bromopyridine-2,4-diamine serves as the ideal starting scaffold for structure-activity relationship (SAR) studies targeting phosphodiesterase enzymes. The unsubstituted C5 position permits systematic introduction of cyano, alkyl, aryl, or heteroaryl groups via electrophilic substitution or directed metalation, while the C6–Br handle enables orthogonal Suzuki-Miyaura or Buchwald-Hartwig coupling for downstream elaboration. This two-dimensional diversification strategy is inaccessible with the 5-bromo regioisomer, where the C5 position is blocked.

Construction of Pyrido[2,3-d]pyrimidine Antifolate Libraries via Cyclocondensation and Buchwald-Hartwig Coupling

The 2,4-diamino-6-bromo substitution pattern enables condensation with malonaldehyde equivalents to form the angular pyrido[2,3-d]pyrimidine ring system, a validated scaffold for selective DHFR inhibition against Pneumocystis jirovecii and Toxoplasma gondii [2]. The resulting 6-bromo-pyrido[2,3-d]pyrimidine intermediate undergoes efficient Pd-catalyzed C–N coupling with structurally diverse anilines, providing access to focused antifolate libraries. Procurement of the 6-bromo isomer is essential, as the 5-bromo or 3-bromo analogs would cyclize to different (linear) ring systems incompatible with the established DHFR selectivity profile.

Regioselective N-Arylation for Isomeric Compound Library Synthesis

The 2,4-diaminopyridine scaffold undergoes catalyst-controlled regioselective N-arylation, with the 2-amino group favored under Pd catalysis and the 4-amino group favored under thermal conditions [3]. The 6-bromo substituent ortho to the 2-amino group introduces an additional electronic deactivation element, potentially enhancing the selectivity for 4-amino mono-arylation. This property is valuable for medicinal chemistry programs requiring systematic exploration of N2- vs. N4-substituted isomer pairs, where the 6-bromo compound provides a distinct selectivity profile compared to the non-brominated parent or other regioisomers.

Lipophilicity-Guided CNS Drug Discovery Starting Point

With a computed LogP of 2.17—approximately 1.7–2.0 log units higher than the 5-bromo isomer and parent 2,4-diaminopyridine [4]—6-bromopyridine-2,4-diamine offers a more lipophilic starting scaffold for CNS drug discovery programs. The increased lipophilicity, combined with a moderate TPSA of 64.93 Ų, places the compound in a favorable physicochemical space for blood-brain barrier penetration. Researchers pursuing CNS-targeted kinase inhibitors or GPCR modulators based on the 2,4-diaminopyridine scaffold should preferentially procure the 6-bromo isomer to maximize the likelihood of achieving adequate brain exposure.

Quote Request

Request a Quote for 6-Bromopyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.